![molecular formula C20H20BrN3O3S B3589451 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane](/img/structure/B3589451.png)
1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane
Vue d'ensemble
Description
1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane is a complex organic compound that features a unique structure combining a bromophenyl group, an oxadiazole ring, and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane typically involves multiple steps. One common method includes the reaction of 4-bromobenzohydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group. Finally, the azepane ring is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction under specific conditions.
Cyclization: The azepane ring can be formed or modified through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the azepane ring may contribute to its overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine: Shares the oxadiazole and bromophenyl groups but differs in the presence of a pyridine ring instead of an azepane ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and a benzenesulfonamide group, showing different biological activities.
Uniqueness: 1-{3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL]benzenesulfonyl}azepane is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the azepane ring distinguishes it from other similar compounds, potentially offering unique advantages in terms of stability and bioavailability .
Propriétés
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-(4-bromophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c21-17-10-8-15(9-11-17)19-22-23-20(27-19)16-6-5-7-18(14-16)28(25,26)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHDLPQTHABSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3589374.png)
![2-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3589384.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE](/img/structure/B3589394.png)

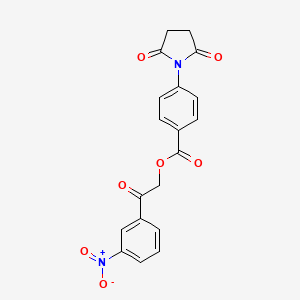
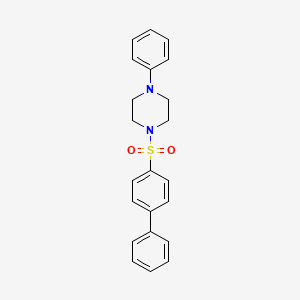


![4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid](/img/structure/B3589431.png)
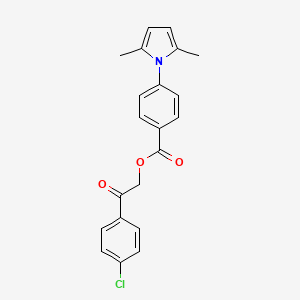
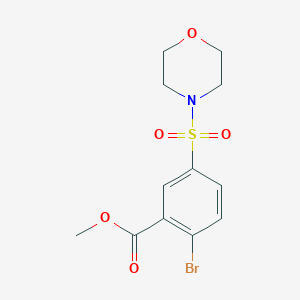
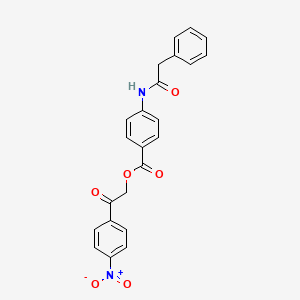
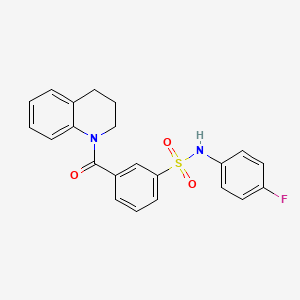
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-methylbenzamide](/img/structure/B3589459.png)
